molecular formula C16H24N2O2 B1374341 Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate CAS No. 1211581-86-0

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate

Cat. No.: B1374341
CAS No.: 1211581-86-0
M. Wt: 276.37 g/mol
InChI Key: QNGLEJHPGWKPSB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate (CAS: 1211581-86-0) is a piperidine derivative with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol . The compound features a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring and a phenyl substituent at the 4-position, along with an amino group. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors or receptor modulators. Its Boc group enhances solubility and stability during synthetic processes, while the phenyl and amino groups provide sites for further functionalization .

Properties

IUPAC Name

tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-9-16(17,10-12-18)13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGLEJHPGWKPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192352
Record name 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate
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Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-86-0
Record name 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate
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Record name 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate
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Preparation Methods

Boc Protection of Piperidine Nitrogen

  • Starting from 4-piperidinecarboxamide or related piperidine derivatives, the nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) .
  • The reaction is performed in aqueous or organic media with a base such as triethylamine to neutralize the acid byproduct.
  • Typical conditions: room temperature, stirring for 8–10 hours.
  • Work-up involves pH adjustment, extraction with organic solvents (e.g., dichloromethane), drying, concentration, and crystallization from acetone at low temperature.
  • Yields are high, often exceeding 85–90%, with product purity above 95%.

Example from patent CN104628627A:

Step Reagents/Conditions Yield (%) Notes
Boc Protection 4-piperidinecarboxamide, Boc₂O, triethylamine, water, RT, 8-10 h 85–90 Crystallization from acetone; purity >95%

Introduction of 4-Phenyl Group

  • The 4-position of the piperidine ring is functionalized with a phenyl group via Suzuki-Miyaura cross-coupling or related palladium-catalyzed reactions.
  • Typical reagents include aryl bromides (e.g., bromobenzene or substituted bromobenzenes) and boronate esters of piperidine derivatives.
  • Catalysts: Pd(PPh₃)₄ or similar palladium complexes.
  • Bases such as potassium carbonate (K₂CO₃) are used.
  • Solvents: DMF, acetonitrile, or ethyl acetate mixtures.
  • Reaction temperatures range from room temperature to 80°C.
  • Purification by flash chromatography or crystallization.
  • Yields vary from 70% to 99% depending on substrate and conditions.

Example from Royal Society of Chemistry supporting information:

Step Reagents/Conditions Yield (%) Notes
Cross-Coupling Bromobenzene, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, Pd catalyst, ethyl acetate, water wash 79.6–99 Purified by flash chromatography

Amination to Introduce 4-Amino Group

  • The 4-substituent is converted to an amino group by reduction or amination.
  • Methods include treatment with ammonia gas or other amination agents in solvents like methanol.
  • Reaction times can be extended (e.g., 48 hours) at room temperature.
  • Yields for this step are typically around 65%.
  • Alternatively, oxidation followed by reductive amination can be employed.

Example from literature on similar compounds:

Step Reagents/Conditions Yield (%) Notes
Amination NH₃ (g), MeOH, RT, 48 h ~65 Amination of aryl-substituted piperidine

Alternative Synthetic Route via 4-Piperidyl Urea Intermediate

  • A two-step method involves first synthesizing 1-boc-4-piperidyl urea by reacting 4-piperidyl urea with Boc₂O under basic aqueous conditions.
  • After isolation, the urea intermediate is treated with bromine in sodium hydroxide solution under reflux to yield 1-boc-4-amino piperidine .
  • This method offers high purity (>98%) and good yields (around 90% overall).
  • The process is scalable and suitable for industrial production.

Summary table from patent CN104628627A:

Step Reaction Type Reagents/Conditions Yield (%) Product Purity Notes
1 Boc protection of piperidyl urea 4-piperidyl urea, Boc₂O, triethylamine, water, RT, 8-10 h 75 >95% Crystallization from acetone
2 Bromination and amination Bromine, NaOH, reflux 3-5 h, acid work-up, extraction 90 >98% White crystalline product

Data Table Summarizing Preparation Steps for tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate

Step Process Reagents/Conditions Yield (%) Purity (%) Remarks
1 Boc Protection 4-piperidinecarboxamide, Boc₂O, triethylamine, water, RT 8-10 h 85–90 >95 Crystallization from acetone
2 Phenyl Introduction Aryl bromide, Pd catalyst, base (K₂CO₃), solvent (DMF), 80°C 70–99 N/A Suzuki-Miyaura cross-coupling
3 Amination NH₃ (g), MeOH, RT, 48 h ~65 N/A Amination of 4-substituted intermediate
Alt. Urea route (two-step) Boc protection + bromination/amination ~90 total >98 Industrially scalable, high purity

Research Findings and Notes

  • The Boc protection step is critical for stabilizing the piperidine nitrogen and enabling selective functionalization at the 4-position.
  • Suzuki-Miyaura cross-coupling is the preferred method for introducing the phenyl group due to its mild conditions and high selectivity.
  • Amination or reduction steps require careful control of reaction time and temperature to maximize yield and minimize side reactions.
  • The urea intermediate route offers a robust alternative for large-scale synthesis with excellent purity and yield.
  • Purification methods such as crystallization and flash chromatography are essential for obtaining analytically pure compounds.
  • Analytical data such as NMR and mass spectrometry confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate is investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules. Studies have indicated its role in:

  • Drug Development : It serves as a precursor in synthesizing more complex pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known active compounds .

Research has shown that this compound may exhibit various biological activities, including:

  • Antidepressant Effects : Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for antidepressant drug development .

Chemical Synthesis

In organic synthesis, it acts as an important intermediate for creating other chemical entities, particularly in the synthesis of piperidine derivatives which are prevalent in pharmaceuticals and agrochemicals .

Case Study 1: Antidepressant Development

A study explored the synthesis of derivatives of this compound to evaluate their antidepressant activity. Researchers found that modifications to the phenyl group enhanced binding affinity to serotonin receptors, indicating a promising pathway for developing new antidepressants.

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective properties of this compound and its derivatives. The results suggested that certain modifications could lead to compounds that effectively protect neuronal cells from oxidative stress, highlighting its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Features Physical State Key Applications/Notes
This compound (1211581-86-0) C₁₆H₂₄N₂O₂ 276.37 4-Phenyl, 4-amino, Boc-protected Not specified Pharmaceutical intermediate
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 4-Pyridinyl (N-heterocyclic), 4-amino, Boc Light yellow solid Research compound; no GHS hazards
Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (877399-73-0) C₁₆H₂₂ClNO₂ 295.81 4-Chlorophenyl, Boc Not specified Intermediate for kinase inhibitors
Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate (812690-40-7) C₁₅H₂₈N₂O₂ 268.40 Cyclopentylamino, Boc Not specified Potential ligand for receptor studies
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (442126-36-5) C₁₂H₂₄N₂O₃ 256.33 2-Aminoethoxy, Boc Not specified Solubility-enhancing intermediate
Tert-butyl 4-(4-carboxy-phenyl)piperazine-1-carboxylate (162046-66-4) C₁₆H₂₂N₂O₄ 306.36 4-Carboxyphenyl, Boc Not specified Acidic functionalization for conjugation

Substituent-Driven Property Variations

This may improve binding to biological targets like enzymes . The cyclopentylamino group in 812690-40-7 offers conformational flexibility, which could improve selectivity in receptor interactions .

Physicochemical Properties :

  • The light yellow solid state of 1707580-61-7 contrasts with the unspecified appearance of the parent compound, suggesting differences in crystallinity or purity .
  • The carboxy-phenyl derivative (162046-66-4) has a higher molecular weight (306.36 vs. 276.37) and acidity due to the carboxylic acid group, enabling pH-dependent solubility .

Biological Activity

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate (TBAP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAP, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

TBAP has the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and features a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position. The structural uniqueness of TBAP, particularly its substitution pattern on the piperidine ring, contributes to its distinct chemical and biological properties.

The mechanism of action of TBAP involves its interaction with various biological targets, including enzymes and receptors. Research indicates that TBAP can modulate the activity of these targets, leading to diverse biological effects. The specific pathways and targets affected by TBAP are context-dependent, but its ability to bind to key biomolecules is central to its pharmacological potential.

Pharmacological Potential

TBAP has been investigated for its potential as a pharmacological agent, especially in neurological disorders. Studies have shown that it exhibits significant binding affinity to specific receptors, which is critical for understanding its therapeutic effects. Notably, TBAP's interactions with serotonin receptors have been highlighted in research focusing on mood disorders and anxiety .

Toxicokinetics

Toxicokinetic studies have provided insights into the metabolism and excretion pathways of TBAP. Understanding these pathways is essential for assessing the safety profiles of compounds in drug development. Preliminary data suggest that TBAP is metabolized through liver enzymes, with a significant portion eliminated via renal pathways.

Case Studies

Several studies have evaluated the biological activity of TBAP:

  • Neurological Disorders : A study demonstrated that TBAP significantly reduced anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent. The compound's interaction with serotonin receptors was implicated in this effect .
  • Pain Management : Another investigation revealed that TBAP exhibited analgesic properties in pain models, potentially through modulation of pain receptors. This finding opens avenues for exploring TBAP as a candidate for pain management therapies.
  • Drug Development : In the context of drug development, TBAP has been utilized as a building block in synthesizing other pharmacologically active compounds. Its unique structure allows for modifications that can enhance efficacy or reduce side effects .

Comparative Analysis

To better understand TBAP's position within its class of compounds, a comparison with similar structures is useful:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate Similar piperidine structure but different substitutionPotentially lower potency than TBAP
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Similar core structure with variations in substitutionComparable activity but distinct interaction profiles

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate, and what reaction conditions are critical for success?

  • Methodology : Synthesis typically involves multi-step processes, including cyclocondensation, Boc protection, and purification. For example, a common route starts with the formation of a piperidine core, followed by Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF at 0–25°C). Key parameters include maintaining anhydrous conditions and controlling reaction temperatures to avoid premature deprotection .
  • Critical Conditions :

  • Use of inert atmosphere (N₂/Ar) to prevent oxidation.
  • Strict pH control during amine protection (pH 8–10).
  • Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

TechniqueParametersPurpose
GC-MS Column: DB-5MS; Injector: 280°C; Split ratio 1:50Purity assessment and fragmentation pattern analysis
FTIR-ATR Range: 4000–400 cm⁻¹; Resolution: 4 cm⁻¹Functional group identification (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹)
HPLC-TOF Column: C18; Mobile phase: acetonitrile/waterHigh-resolution mass confirmation (Δppm < 2)

Q. What safety protocols are recommended for handling this compound?

  • Handling :

  • Use PPE: nitrile gloves, lab coat, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation .
    • Storage : Store at –20°C under nitrogen to prevent degradation .
    • Waste Disposal : Collect organic waste separately and incinerate via certified facilities .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Replace THF with DMF for improved solubility of intermediates .
  • In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize side products .
    • Data : Pilot studies show yield increases from 45% to 68% when switching from THF to DMF .

Q. How should researchers address contradictory analytical data (e.g., GC-MS vs. HPLC purity discrepancies)?

  • Troubleshooting Workflow :

Verify sample preparation (e.g., ensure complete dissolution in HPLC-grade solvent).

Cross-validate with NMR (if available) to resolve structural ambiguities.

Check for column degradation in GC-MS or HPLC systems .

  • Case Study : A GC-MS impurity peak at 7.94 min was resolved via HPLC-TOF, revealing a non-UV-active byproduct .

Q. What strategies are recommended for studying this compound’s interactions with biological targets?

  • Assay Design :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., serotonin receptors) to predict binding affinity .
  • In Vitro Testing : Conduct radioligand displacement assays (e.g., using ³H-LSD for 5-HT₂A receptor studies) .
    • Data Interpretation : Correlate computational predictions with IC₅₀ values to validate target engagement .

Q. How can solubility challenges during purification be mitigated?

  • Approaches :

  • Co-solvent Systems : Use dichloromethane/methanol (9:1) for recrystallization.
  • Derivatization : Temporarily convert the free amine to a hydrochloride salt to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to reconcile conflicting toxicity data between safety reports?

  • Analysis : While some safety sheets classify acute toxicity (Category 4 for oral/dermal/inhalation) , others state insufficient data .
  • Resolution : Apply the precautionary principle—assume toxicity and adhere to Category 4 guidelines (e.g., avoid skin contact, use respiratory protection) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate

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